

# Spectroscopic Profile of Boc-10-Aminodecanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-10-Aminodecanoic acid*

Cat. No.: *B558785*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Boc-10-aminodecanoic acid** (10-(tert-butoxycarbonylamino)decanoic acid), a key building block in peptide synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Structure and Properties

**Boc-10-aminodecanoic acid** is an aliphatic carboxylic acid featuring a terminal amine group protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other molecular conjugates.

Molecular Formula:  $C_{15}H_{29}NO_4$  Molecular Weight: 287.4 g/mol CAS Number: 173606-50-3

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Boc-10-aminodecanoic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### $^1H$ NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.5	br s	1H	NH
3.09	q	2H	CH <sub>2</sub> -NHBoc
2.34	t	2H	CH <sub>2</sub> -COOH
1.62	m	2H	CH <sub>2</sub> CH <sub>2</sub> COOH
1.44	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>
~1.27	m	12H	-(CH <sub>2</sub> ) <sub>6</sub> -

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
~179	C=O (Carboxylic Acid)
~156	C=O (Boc)
~79	C(CH <sub>3</sub> ) <sub>3</sub>
~40	CH <sub>2</sub> -NHBoc
~34	CH <sub>2</sub> -COOH
~30	CH <sub>2</sub>
~29	CH <sub>2</sub> (multiple)
~28	C(CH <sub>3</sub> ) <sub>3</sub>
~27	CH <sub>2</sub>
~25	CH <sub>2</sub>

### FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Amide)
~2920, ~2850	Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1685	Strong	C=O stretch (Amide I, Boc)
~1520	Medium	N-H bend (Amide II)
~1170	Strong	C-O stretch (Boc)

## Mass Spectrometry (MS) Data

m/z	Interpretation
288.2	[M+H] <sup>+</sup>
310.2	[M+Na] <sup>+</sup>
232.2	[M+H-C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [M+H-56] <sup>+</sup> (Loss of isobutylene from Boc group)
188.1	[M+H-Boc] <sup>+</sup>

## Experimental Protocols

The spectroscopic data presented above are typically acquired using standard laboratory techniques. The following are generalized experimental protocols.

### NMR Spectroscopy

- Sample Preparation: A sample of **Boc-10-aminodecanoic acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

- **Data Processing:** The resulting Free Induction Decay (FID) is processed using Fourier transformation, and the spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy

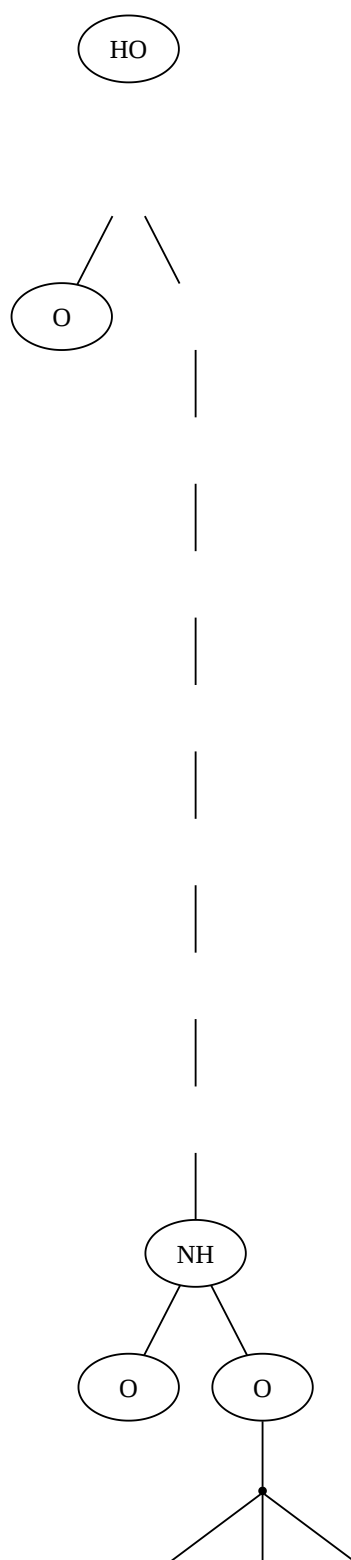
- **Sample Preparation:** A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded over a range of approximately 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty ATR crystal is first recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.

## Mass Spectrometry

- **Sample Introduction:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via an electrospray ionization (ESI) source.
- **Ionization:** The sample is ionized in the ESI source, typically forming protonated molecules  $[\text{M}+\text{H}]^+$ .
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) in a mass analyzer (e.g., quadrupole or time-of-flight).
- **Fragmentation Analysis (MS/MS):** To confirm the structure, the molecular ion can be selected and fragmented by collision-induced dissociation (CID) to observe characteristic fragment ions.

## Visualizations

### Chemical Structure of Boc-10-aminodecanoic acid



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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